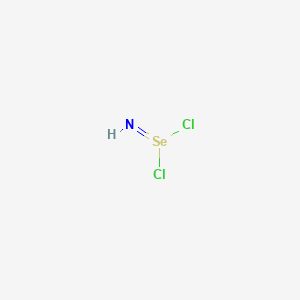
Selenimidous dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenimidous dichloride is an inorganic compound with the chemical formula SeCl₂. It is a selenium-based compound that forms red-brown solutions in ethers. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Selenimidous dichloride can be synthesized through several methods. One common method involves treating gray selenium with sulfuryl chloride (SO₂Cl₂). This reaction proceeds as follows: [ \text{Se} + \text{SO}_2\text{Cl}_2 \rightarrow \text{SeCl}_2 + \text{SO}_2 ]
Another method involves the reaction of selenium with chlorine gas at elevated temperatures. Industrial production methods often utilize these reactions due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Selenimidous dichloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form selenium dioxide (SeO₂).
Reduction: It can be reduced to elemental selenium.
Substitution: It reacts with organic compounds to form selenides.
Common reagents used in these reactions include oxidizing agents like nitric acid (HNO₃) and reducing agents like hydrogen gas (H₂). Major products formed from these reactions include selenium dioxide and various organoselenium compounds.
Wissenschaftliche Forschungsanwendungen
Selenimidous dichloride has several scientific research applications:
Chemistry: It is used in the synthesis of organoselenium compounds, which are important in organic synthesis and catalysis.
Biology: It is studied for its potential role in biological systems, particularly in the formation of selenoproteins.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of specialized glasses and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of selenimidous dichloride involves its interaction with biological molecules. It can form adducts with thiol groups in proteins, leading to the formation of selenotrisulfide (S-Se-S) or selenenylsulfide (S-Se) bonds. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Selenimidous dichloride can be compared with other selenium-based compounds such as selenium dioxide (SeO₂) and selenium monochloride (Se₂Cl₂). While all these compounds contain selenium, they differ in their chemical properties and reactivity. For example, selenium dioxide is a common oxidizing agent, whereas selenium monochloride is used in the synthesis of other selenium compounds. This compound is unique in its ability to form stable adducts with organic molecules, making it particularly useful in organic synthesis and catalysis.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists alike
Eigenschaften
CAS-Nummer |
23594-81-2 |
|---|---|
Molekularformel |
Cl2HNSe |
Molekulargewicht |
164.89 g/mol |
InChI |
InChI=1S/Cl2HNSe/c1-4(2)3/h3H |
InChI-Schlüssel |
FOSMTGVFEHJCHY-UHFFFAOYSA-N |
Kanonische SMILES |
N=[Se](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


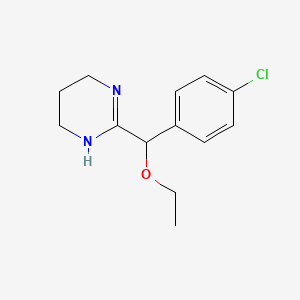
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)
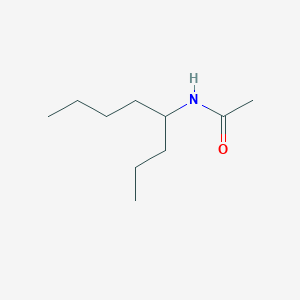

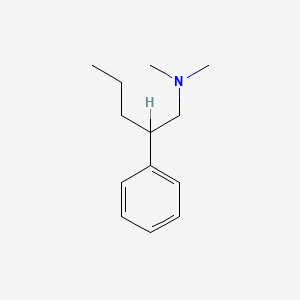
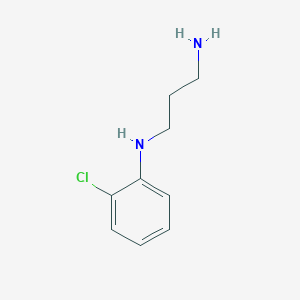
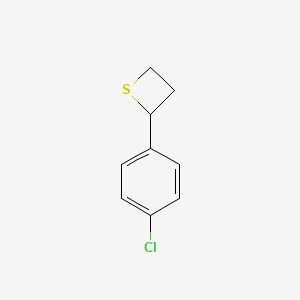

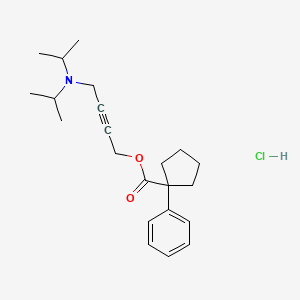

![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)

![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)
